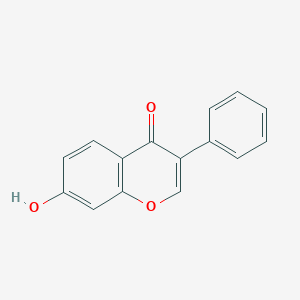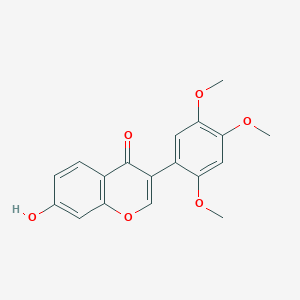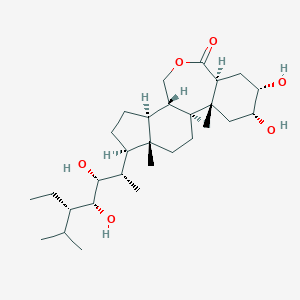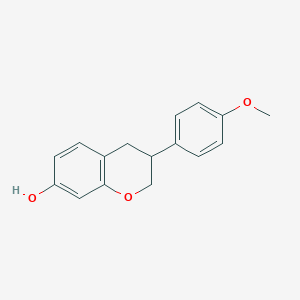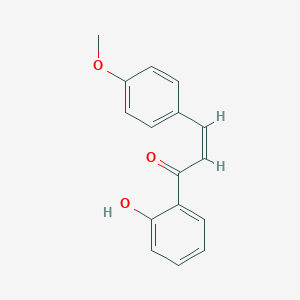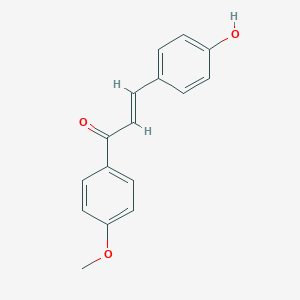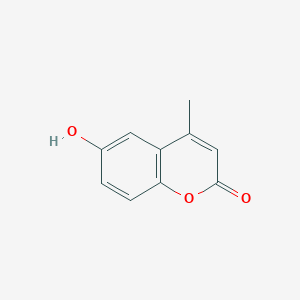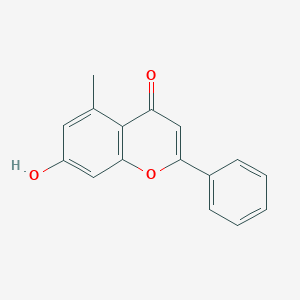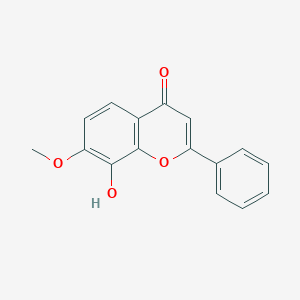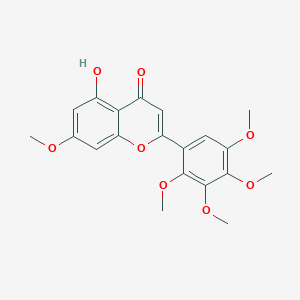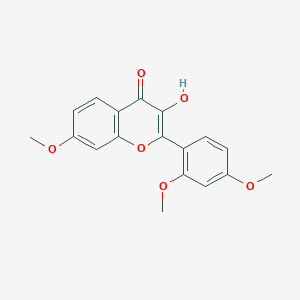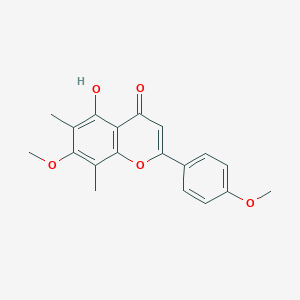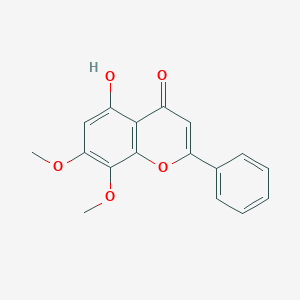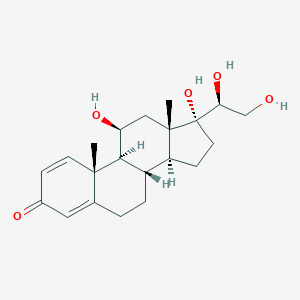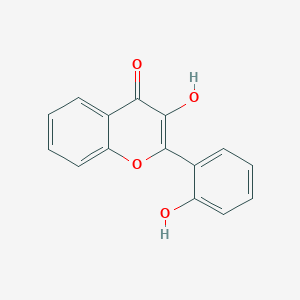
3,2'-Dihydroxyflavone
説明
Synthesis Analysis
The synthesis of 3,2’-Dihydroxyflavone has been studied in the context of stem cell research. For instance, it has been used in the culture of Wharton’s Jelly-derived Mesenchymal Stem Cells (WJ-MSCs) at concentrations ranging from 1 to 8 μM .Molecular Structure Analysis
The molecular structure of 3,2’-Dihydroxyflavone consists of a flavonoid backbone with hydroxyl groups attached at the 3 and 2’ positions . The structure is close to that of 3-hydroxyflavone .Chemical Reactions Analysis
While specific chemical reactions involving 3,2’-Dihydroxyflavone are not detailed in the search results, it has been used in stem cell cultures, suggesting it may interact with biological molecules in this context .Physical And Chemical Properties Analysis
3,2’-Dihydroxyflavone has a density of 1.4±0.1 g/cm3, a boiling point of 465.5±45.0 °C at 760 mmHg, and a flash point of 181.3±22.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .科学的研究の応用
Structural and Photophysical Properties : A study by Labarrière, Moncomble, and Cornard (2020) found that 2′,3-Dihydroxyflavone (a closely related compound) demonstrates unique structural and spectral characteristics due to its specific hydroxyl group positioning. This includes its pH-dependent absorption and fluorescence, which may be relevant in developing pH-sensitive probes or materials (Labarrière, Moncomble, & Cornard, 2020).
Potential in Neurogenesis and Antidepressant Effects : Liu et al. (2010) synthesized derivatives of 7,8-Dihydroxyflavone, which showed potent neurogenesis promotion and antidepressant effects. This suggests possible applications of 3,2'-Dihydroxyflavone in similar areas due to its structural similarities (Liu et al., 2010).
Isolation from Natural Sources : Wollenweber, Mann, Inuma, Tanaka, and Mizuno (1989) identified 8,2′-Dihydroxyflavone in the exudate of Primula pulverulenta, highlighting the potential of naturally occurring dihydroxyflavones in medicinal applications (Wollenweber, Mann, Inuma, Tanaka, & Mizuno, 1989).
Treatment for Brain and Body Pathologies : Emili, Guidi, Uguagliati, Giacomini, Bartesaghi, and Stagni (2020) reviewed the efficacy of 7,8-Dihydroxyflavone in treating various brain and body pathologies, suggesting potential applications for 3,2'-Dihydroxyflavone in similar conditions (Emili et al., 2020).
Apoptosis Induction in Cancer Cells : Chang, Lin, Yi, Zhu, Zhou, Mi, and Zhang (2010) demonstrated that 3,6-Dihydroxyflavone induces apoptosis in leukemia cells, suggesting a role for 3,2'-Dihydroxyflavone in cancer research and therapy (Chang et al., 2010).
Anti-Neuroinflammatory Effects : Kim, Yoo, Ju, Oh, Lee, Inn, Kim, and Lee (2018) found that synthetic 3′,4′-Dihydroxyflavone exhibits anti-neuroinflammatory effects, indicating possible uses of 3,2'-Dihydroxyflavone in neuroinflammation-related conditions (Kim et al., 2018).
Spectroscopic Investigations and Acid-Base Properties : Serdiuk, Roshal, and Błażejowski (2016) explored the spectral features and acid-base properties of 3,7-Dihydroxyflavone, indicating the potential of dihydroxyflavones like 3,2'-Dihydroxyflavone in analytical chemistry and material sciences (Serdiuk, Roshal, & Błażejowski, 2016).
Drug-Protein Interaction Studies : Ma, Liu, Chen, Xie, Wang, and Xie (2012) investigated the interaction of 3,7-dihydroxyflavone with human serum albumin, which could be relevant for understanding the pharmacokinetics and pharmacodynamics of 3,2'-Dihydroxyflavone (Ma et al., 2012).
Safety And Hazards
特性
IUPAC Name |
3-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-7-3-1-5-9(11)15-14(18)13(17)10-6-2-4-8-12(10)19-15/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECGDSZOFMYGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332408 | |
| Record name | 3,2'-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,2'-Dihydroxyflavone | |
CAS RN |
6068-76-4 | |
| Record name | 2′,3-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,2'-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



